7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Synthesis and Structural Analysis : The synthesis of various heterocyclic compounds, including benzoxazines, pyrazolines, and pyrazolo[1,5-c][1,3]oxazines, has been extensively studied. Research by Castillo et al. (2009) explored the synthesis of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, demonstrating the potential for creating diverse structures through modifications of substituents, which could be analogously applied to the synthesis of the compound . The structural analysis revealed how different hydrogen bonding patterns affect molecular arrangement in crystals, providing insight into how similar manipulations could alter the physical properties of related compounds like "7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" (Castillo et al., 2009).
Pharmacological Activities : Mahmoud et al. (2017) synthesized and evaluated fused oxazine derivatives for their antioxidant and anticancer activities. This study indicates the broader research interest in oxazine derivatives for their potential pharmacological benefits. While this study focuses on pharmacological activities, the methodological approaches to synthesizing and characterizing these compounds hold relevance for non-pharmacological scientific applications as well (Mahmoud et al., 2017).
Properties
IUPAC Name |
7-methoxy-5-(5-methylfuran-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-8-9-17(24-12)20-22-15(11-14(21-22)18-7-4-10-26-18)13-5-3-6-16(23-2)19(13)25-20/h3-10,15,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCCPSJMFQAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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